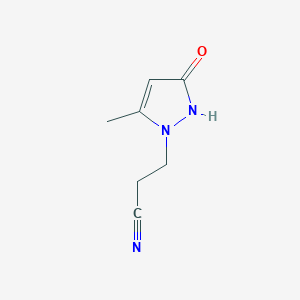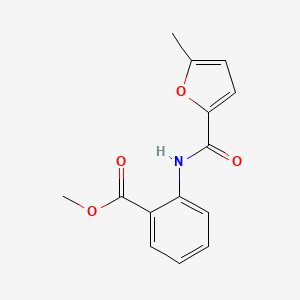
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the second position of the pyrrole ring and a methanesulfonate group attached to an ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate typically involves the reaction of 2-ethyl-1H-pyrrole with ethyl methanesulfonate. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The ethyl group on the pyrrole ring can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-1H-pyrrole: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Contains an acetate group instead of a methanesulfonate group, leading to different reactivity and applications.
1H-Pyrrole, 2-ethyl-1-methyl: Contains a methyl group instead of a methanesulfonate group, affecting its chemical properties and uses.
Uniqueness
2-(2-Ethyl-1H-pyrrol-1-yl)ethyl methanesulfonate is unique due to the presence of both an ethyl group on the pyrrole ring and a methanesulfonate group on the ethyl chain
Propiedades
Fórmula molecular |
C9H15NO3S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-(2-ethylpyrrol-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H15NO3S/c1-3-9-5-4-6-10(9)7-8-13-14(2,11)12/h4-6H,3,7-8H2,1-2H3 |
Clave InChI |
IEVAGLYLFJQTNC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CN1CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)

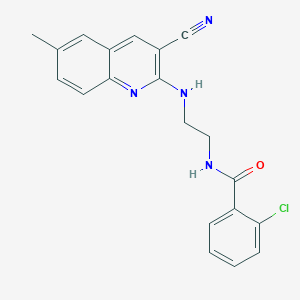
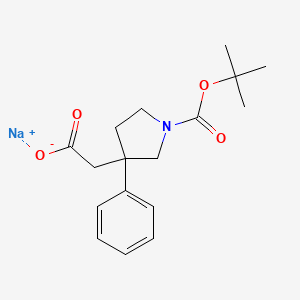
![1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12878481.png)


![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
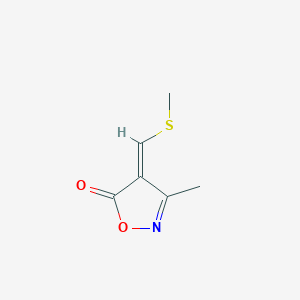

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
